(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Overview

Description

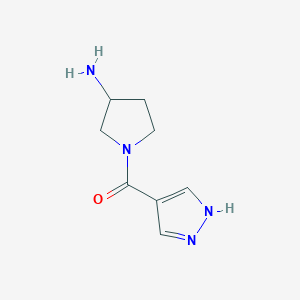

(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid , often abbreviated as Boc-isoquinoline , is a complex organic compound. It belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in drug development due to its unique structural features.

Synthesis Analysis

The synthesis of Boc-isoquinoline involves several steps. A common approach includes the following:

- Protection of Isoquinoline Ring : The isoquinoline core is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted reactions at the isoquinoline nitrogen.

- Functionalization of the Benzyl Group : The 4-methoxybenzyl group is introduced via nucleophilic aromatic substitution or other suitable methods.

- Reduction of the Tetrahydroisoquinoline Ring : The tetrahydroisoquinoline ring is formed by reducing the double bond in the isoquinoline ring.

- Deprotection : Finally, the Boc group is removed to yield the target compound.

Molecular Structure Analysis

Boc-isoquinoline has a tetrahydroisoquinoline scaffold with a methoxybenzyl substituent. The tert-butoxycarbonyl group provides steric protection. Its molecular formula is C~23~H~27~NO~5~, and the molecular weight is approximately 397.47 g/mol.

Chemical Reactions Analysis

Boc-isoquinoline can participate in various chemical reactions, including:

- Amide Formation : Reacting with amines to form amides.

- Esterification : Reacting with alcohols to form esters.

- Hydrolysis : Removal of the Boc protecting group under acidic conditions.

- Reductive Amination : Conversion of the ketone group to an amine.

Physical And Chemical Properties Analysis

- Appearance : Boc-isoquinoline is a white to off-white crystalline powder.

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Melting Point : The melting point typically falls within the range of 150°C to 160°C.

Safety And Hazards

- Toxicity : Boc-isoquinoline may exhibit toxicity, especially during synthesis or handling. Proper protective measures are essential.

- Stability : It is stable under dry conditions but sensitive to moisture.

- Storage : Store in a cool, dry place away from direct sunlight.

Future Directions

Researchers should explore Boc-isoquinoline’s potential as:

- Drug Candidates : Investigate its pharmacological activities and evaluate its efficacy against specific targets.

- Prodrug Design : Utilize its Boc group for targeted drug delivery.

- Structure-Activity Relationship Studies : Understand how modifications affect its properties.

properties

IUPAC Name |

(3R,4R)-4-[(4-methoxyphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-14-16-7-5-6-8-18(16)19(20(24)21(25)26)13-15-9-11-17(28-4)12-10-15/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHCTMPUNFMZIA-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(C1C(=O)O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]([C@@H]1C(=O)O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide](/img/structure/B1468114.png)

![1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468118.png)

![1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468119.png)